N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14821917
InChI: InChI=1S/C23H28ClN3O4S/c1-15(2)12-21(23(29)25-14-17-4-6-19(24)7-5-17)26-32(30,31)20-8-9-22-18(13-20)10-11-27(22)16(3)28/h4-9,13,15,21,26H,10-12,14H2,1-3H3,(H,25,29)
SMILES:
Molecular Formula: C23H28ClN3O4S
Molecular Weight: 478.0 g/mol

N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide

CAS No.:

Cat. No.: VC14821917

Molecular Formula: C23H28ClN3O4S

Molecular Weight: 478.0 g/mol

* For research use only. Not for human or veterinary use.

N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide -

Molecular Formula C23H28ClN3O4S
Molecular Weight 478.0 g/mol
IUPAC Name 2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-[(4-chlorophenyl)methyl]-4-methylpentanamide
Standard InChI InChI=1S/C23H28ClN3O4S/c1-15(2)12-21(23(29)25-14-17-4-6-19(24)7-5-17)26-32(30,31)20-8-9-22-18(13-20)10-11-27(22)16(3)28/h4-9,13,15,21,26H,10-12,14H2,1-3H3,(H,25,29)
Standard InChI Key BXNBAWRWAXBDOG-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C

N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide is a complex organic compound belonging to the sulfonamide and amide classes. It features a unique structure that combines an indole moiety with a leucinamide backbone, which may confer specific biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis and Characterization

The synthesis of N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide typically involves multi-step reactions. These reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) and may require specific solvents like dichloromethane or dimethylformamide to dissolve reactants and facilitate reactions. Temperature and pH control are crucial for optimizing yields and minimizing side reactions.

Synthesis Steps

  • Preparation of Precursors: The synthesis begins with the preparation of necessary precursors, such as 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, which can be obtained through known chemical methods .

  • Coupling Reactions: The prepared precursors undergo coupling reactions with appropriate amines, such as (4-chlorophenyl)methylamine, to form the desired compound.

  • Purification: The final product is purified using techniques like thin-layer chromatography (TLC), recrystallization, or column chromatography.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure by analyzing the hydrogen and carbon environments.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and structural insights.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

Potential Biological Activities

The mechanism of action for N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide is hypothesized to involve interactions with specific biological targets, potentially including enzymes or receptors relevant in disease processes. Quantitative data regarding its efficacy would typically come from in vitro assays measuring enzyme activity or cellular responses following treatment with this compound.

Potential Applications

  • Therapeutic Applications: Due to its unique structure, it may have applications in treating diseases where sulfonamides or amides are effective.

  • Research Tool: It can serve as a model compound for studying the effects of structural modifications on biological activity.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamideC23H28ClN3O4S478.0 g/molTherapeutic, research tool
t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylateC17H25N3O5S383.5 g/molIntermediate in synthesis, potential biological activity
1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chlorideC10H10ClNO3S259.71 g/molPrecursor in synthesis

Future Research Directions

Future research should focus on the detailed biological evaluation of N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide, including in vitro and in vivo studies to assess its efficacy and safety. Additionally, exploring structural modifications to enhance its therapeutic potential could be beneficial.

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